molecular formula C20H20N2O3 B5716219 N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide

Cat. No. B5716219
M. Wt: 336.4 g/mol
InChI Key: NAOZACIAFFAZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide, commonly known as IBU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBU is a white crystalline powder that has a molecular formula of C22H25N2O3 and a molecular weight of 375.45 g/mol. In

Mechanism of Action

The mechanism of action of IBU is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by IBU results in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
IBU has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation and pain, the inhibition of cancer cell growth, and the removal of heavy metals from contaminated water. IBU has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

IBU has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. However, IBU also has some limitations, including its relatively high cost and limited solubility in some solvents.

Future Directions

There are several future directions for research on IBU, including the development of new pain relievers and anti-inflammatory drugs based on its structure, the synthesis of novel polymers and materials using IBU as a building block, and the further exploration of its potential applications in environmental science. Additionally, further research is needed to fully understand the mechanism of action of IBU and its potential side effects.

Synthesis Methods

IBU can be synthesized using a variety of methods, including the reaction of 2-phenylacetic acid with isobutylamine, followed by cyclization with phosgene. Another method involves the reaction of 2-phenylacetic acid with isobutylamine, followed by cyclization with oxalyl chloride. Both methods yield high-quality IBU with a purity of over 98%.

Scientific Research Applications

IBU has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, IBU has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain relievers. IBU has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
In material science, IBU has been used as a building block for the synthesis of novel polymers and materials. IBU-based polymers have been shown to have excellent mechanical and thermal properties, making them suitable for a wide range of applications.
In environmental science, IBU has been studied for its potential use in the removal of heavy metals from contaminated water. IBU has been shown to have a high affinity for heavy metals, making it an effective adsorbent for the removal of these pollutants from water.

properties

IUPAC Name

N-[2-(2-methylpropyl)-1,3-dioxoisoindol-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13(2)12-22-19(24)16-9-8-15(11-17(16)20(22)25)21-18(23)10-14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOZACIAFFAZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792967
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide

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